molecular formula C16H15FN4OS B11185737 9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11185737
M. Wt: 330.4 g/mol
InChI Key: LNQKGHAKWLJCMY-UHFFFAOYSA-N
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Description

9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfanyl group, and a triazoloquinazolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable nucleophile.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through a thiolation reaction, where a thiol reagent reacts with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinazolinone core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure and functional groups allow for the modulation of biological activity, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where specific interactions with biological targets or unique reactivity patterns are desired.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

9-(3-fluorophenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15FN4OS/c1-23-16-19-15-18-11-6-3-7-12(22)13(11)14(21(15)20-16)9-4-2-5-10(17)8-9/h2,4-5,8,14H,3,6-7H2,1H3,(H,18,19,20)

InChI Key

LNQKGHAKWLJCMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)F

Origin of Product

United States

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